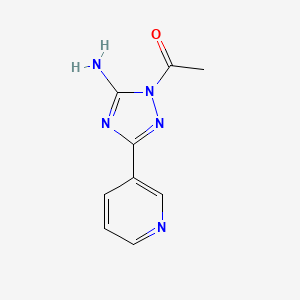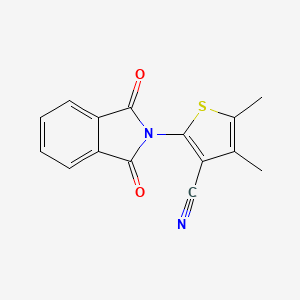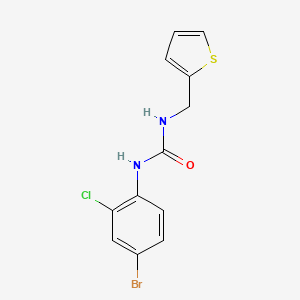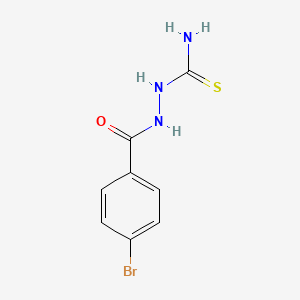
1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. The compound has been studied for its potential use in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has potential applications in scientific research. It has been studied for its potential use as a ligand in metal coordination chemistry and as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. The compound has also been studied for its potential use in the treatment of cancer and as an antibacterial agent.
Mécanisme D'action
The mechanism of action of 1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in the transmission of nerve impulses. By inhibiting the activity of these enzymes, 1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine are not fully understood. However, it has been shown to have potential antibacterial and anticancer properties. The compound has also been shown to have potential neuroprotective effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its potential as a ligand in metal coordination chemistry. The compound has also been shown to have potential use as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One potential direction is the continued study of the compound's potential as a ligand in metal coordination chemistry. Another potential direction is the study of the compound's potential as an inhibitor of enzymes involved in the breakdown of acetylcholine. Additionally, the compound's potential as an antibacterial and anticancer agent could also be further explored.
Méthodes De Synthèse
The synthesis of 1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be achieved through a one-pot reaction between 3-aminopyridine, acetic anhydride, and sodium azide. The reaction is carried out in the presence of a catalyst such as copper sulfate pentahydrate. The yield of the reaction can be improved by optimizing the reaction conditions such as the reaction temperature, solvent, and reaction time.
Propriétés
IUPAC Name |
1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-6(15)14-9(10)12-8(13-14)7-3-2-4-11-5-7/h2-5H,1H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPZRDCUYCXDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5741424.png)

![2-butyl-3-{[4-(dimethylamino)benzylidene]amino}-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5741448.png)

![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5741458.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5741465.png)

![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)


![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
![2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)
